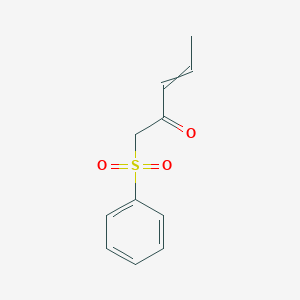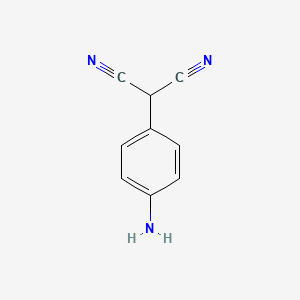
(4-Aminophenyl)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Aminophenyl)propanedinitrile, also known as 2-(4-aminophenyl)-1,3-propanedinitrile, is an organic compound with the molecular formula C9H7N3. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanedinitrile moiety. It is a versatile molecule used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)propanedinitrile typically involves the reduction of 4-nitrophenylmalononitrile. One common method includes the use of Raney nickel as a catalyst in the presence of acetone . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods: For industrial-scale production, the reduction process can be optimized by using anhydrous ammonium formate as a reducing agent in the presence of a palladium-carbon catalyst . This method offers advantages such as mild reaction conditions, high product purity, and safety due to the avoidance of pressurized reduction reactions.
化学反应分析
Types of Reactions: (4-Aminophenyl)propanedinitrile undergoes various chemical reactions, including:
Reduction: The reduction of the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions:
Reduction: Raney nickel, palladium-carbon, anhydrous ammonium formate.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed: The major products formed from these reactions include substituted derivatives of this compound, which can be further utilized in various applications .
科学研究应用
(4-Aminophenyl)propanedinitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential antimicrobial properties and as a precursor for drug development.
Materials Science: Utilized in the preparation of nanomaterials, including nanoribbons, nanotubes, and nanowires.
Photophysical and Photoelectric Properties: Studied for its potential in photovoltaic applications due to its donor-acceptor structure.
作用机制
The mechanism of action of (4-Aminophenyl)propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it can disrupt the cytoplasmic membrane of bacteria, leading to cell lysis . Additionally, its ability to form stable films with significant photocurrent generation makes it a promising candidate for photovoltaic applications.
相似化合物的比较
Diphenylacetonitrile: Known for its use in organic synthesis and medicinal chemistry.
2-(4-Aminophenyl)benzothiazole: Studied for its antimicrobial properties.
2-Amino-4-(4-chlorophenyl)imidazole: Investigated for its potential as an antiasthmatic agent.
Uniqueness: (4-Aminophenyl)propanedinitrile stands out due to its unique combination of an amino group and a propanedinitrile moiety, which imparts distinct chemical reactivity and versatility in various applications. Its ability to participate in multiple types of reactions and its wide range of applications in different scientific fields highlight its uniqueness.
属性
CAS 编号 |
90322-85-3 |
|---|---|
分子式 |
C9H7N3 |
分子量 |
157.17 g/mol |
IUPAC 名称 |
2-(4-aminophenyl)propanedinitrile |
InChI |
InChI=1S/C9H7N3/c10-5-8(6-11)7-1-3-9(12)4-2-7/h1-4,8H,12H2 |
InChI 键 |
BDUFKRHXTVZQFY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C#N)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)


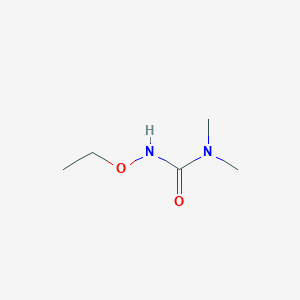
![3-Methyl-2-oxabicyclo[3.2.0]hepta-1(5),3-diene-4-carboxylic acid](/img/structure/B14349435.png)
![2,2'-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14349439.png)
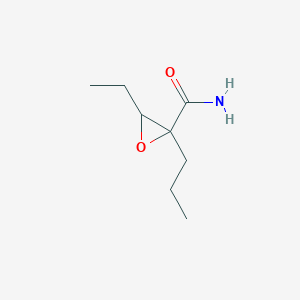
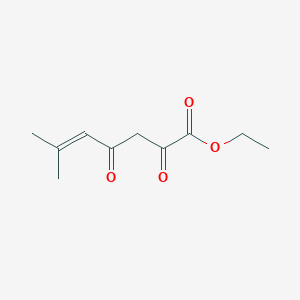

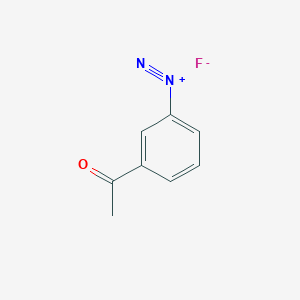
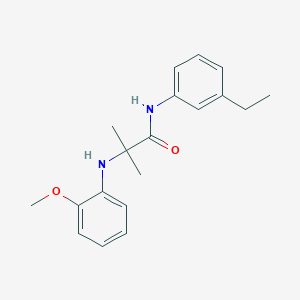
![[(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/structure/B14349463.png)
![4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14349469.png)
